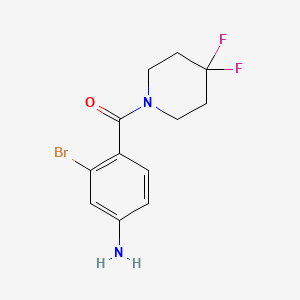
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl oxazole-4-carboxylate with phenyl and trifluoromethyl substituents under controlled conditions. The reaction often employs palladium-catalyzed direct arylation or metal-free synthetic routes to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly and cost-effective methods. The use of metal-free synthetic routes is particularly advantageous due to the reduced environmental impact and lower production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-phenyl-5-(methyl)oxazole-4-carboxylate
- Ethyl 2-phenyl-5-(chloro)oxazole-4-carboxylate
- Ethyl 2-phenyl-5-(bromo)oxazole-4-carboxylate
Uniqueness
Ethyl 2-phenyl-5-(trifluoromethyl)oxazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials and compounds .
Propiedades
IUPAC Name |
ethyl 2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-10(13(14,15)16)20-11(17-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAFKSIPZKHMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)

![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)






![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
